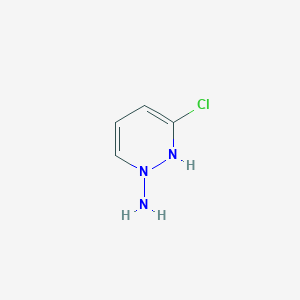
3-Chloropyridazin-1(2H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyridazin-1(2H)-amine is a heterocyclic organic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and an amino group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridazin-1(2H)-amine typically involves the chlorination of pyridazine derivatives followed by amination. One common method involves the reaction of pyridazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 3-position. The resulting 3-chloropyridazine is then treated with ammonia or an amine source to introduce the amino group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridazin-1(2H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
3-Chloropyridazin-1(2H)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Chloropyridazin-1(2H)-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chlorine and amino groups allows for interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridazin-1(2H)-amine: Similar structure but with a bromine atom instead of chlorine.
3-Fluoropyridazin-1(2H)-amine: Contains a fluorine atom at the 3-position.
3-Iodopyridazin-1(2H)-amine: Contains an iodine atom at the 3-position.
Uniqueness
3-Chloropyridazin-1(2H)-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from its halogenated analogs.
Properties
CAS No. |
843642-72-8 |
|---|---|
Molecular Formula |
C4H6ClN3 |
Molecular Weight |
131.56 g/mol |
IUPAC Name |
6-chloro-1H-pyridazin-2-amine |
InChI |
InChI=1S/C4H6ClN3/c5-4-2-1-3-8(6)7-4/h1-3,7H,6H2 |
InChI Key |
JZGDJOCITQGPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(NC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
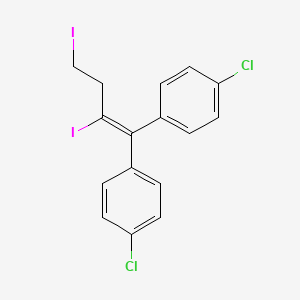
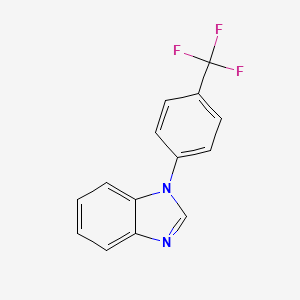
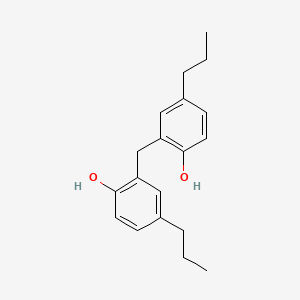
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)
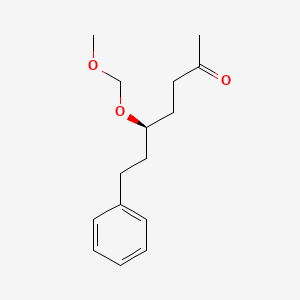
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)

![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
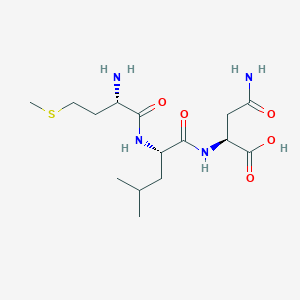
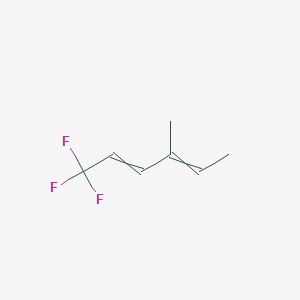
![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
